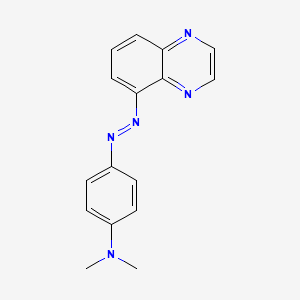
5-((p-(Dimethylamino)phenyl)azo)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((p-(Dimethylamino)phenyl)azo)quinoxaline is an organic compound known for its vibrant color and significant applications in various fields. It is a member of the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring. This compound is particularly notable for its use in dye-sensitized solar cells (DSSCs) due to its excellent light-harvesting properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((p-(Dimethylamino)phenyl)azo)quinoxaline typically involves the azo coupling reaction between p-(dimethylamino)aniline and quinoxaline. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a diazonium salt from p-(dimethylamino)aniline, which then reacts with quinoxaline to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-((p-(Dimethylamino)phenyl)azo)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of p-(dimethylamino)aniline and quinoxaline.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Quinoxaline derivatives.
p-(Dimethylamino)aniline and quinoxaline.Substitution: Substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
5-((p-(Dimethylamino)phenyl)azo)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a dye in DSSCs due to its excellent light absorption and electron transfer properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-((p-(Dimethylamino)phenyl)azo)quinoxaline involves its ability to absorb light and transfer electrons. In DSSCs, the compound acts as a photosensitizer, absorbing sunlight and generating excited electrons, which are then transferred to the conduction band of a semiconductor, typically titanium dioxide. This process generates an electric current, which can be harnessed for power .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Another compound used in DSSCs with similar light-harvesting properties.
Phenothiazine: Known for its high efficiency in DSSCs.
Indoloquinoxaline: A fused quinoxaline compound with enhanced electron transfer properties.
Uniqueness
5-((p-(Dimethylamino)phenyl)azo)quinoxaline is unique due to its specific azo linkage, which provides distinct electronic properties and enhances its performance in DSSCs compared to other similar compounds .
Propiedades
Número CAS |
23521-13-3 |
|---|---|
Fórmula molecular |
C16H15N5 |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(quinoxalin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C16H15N5/c1-21(2)13-8-6-12(7-9-13)19-20-15-5-3-4-14-16(15)18-11-10-17-14/h3-11H,1-2H3 |
Clave InChI |
BDVVEXOYWDAFNK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=NC=CN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
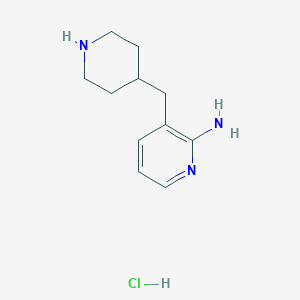
![Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-](/img/structure/B13823603.png)
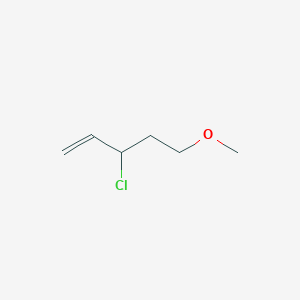
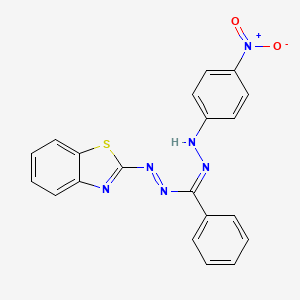
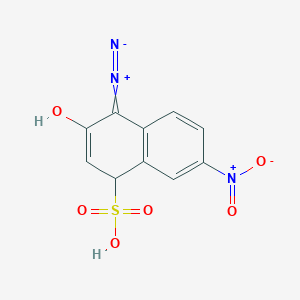
![2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)
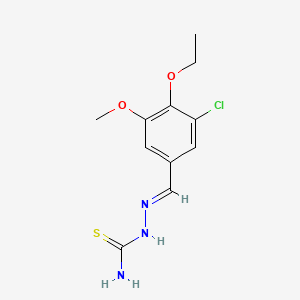

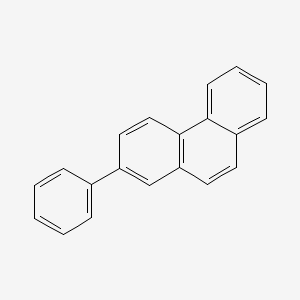
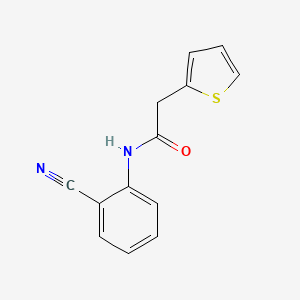
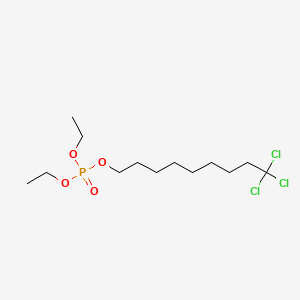

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)
